Disodium tetraborate octahydrate

Description

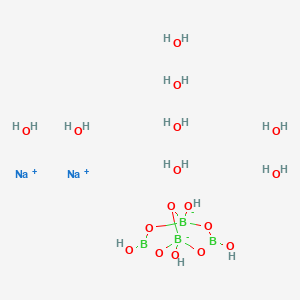

Structure

2D Structure

Properties

Molecular Formula |

B4H20Na2O17 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;octahydrate |

InChI |

InChI=1S/B4H4O9.2Na.8H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;/h5-8H;;;8*1H2/q-2;2*+1;;;;;;;; |

InChI Key |

OQSOCUIYOAGFKW-UHFFFAOYSA-N |

SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparation Techniques for Disodium Tetraborate Octahydrate

Mechanisms of Flame Retardancy Mediated by Boron Compounds at a Chemical Level

Boron compounds function as flame retardants through a multi-faceted approach that occurs in both the gas and condensed phases of a fire. nih.govmdpi.com

Gas Phase Inhibition: When heated, boron compounds release water, which dilutes the flammable gases produced during the polymer's pyrolysis. mdpi.comnih.gov This process absorbs a significant amount of heat, slowing down the degradation of the polymer. nih.gov

Condensed Phase Char Formation: In the solid phase, boron compounds promote the formation of a stable, glassy carbonaceous char layer on the polymer's surface. borax.commdpi.com This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of combustible gases, thus inhibiting the spread of flames. borax.commdpi.comusda.gov The formation of boric trioxide (B2O3) at higher temperatures contributes to this glassy film. mdpi.com

Interactions with Polymer Matrices and Resulting Material Property Enhancements

The addition of disodium (B8443419) tetraborate (B1243019) octahydrate to polymer matrices can lead to significant improvements in material properties beyond flame retardancy. The inorganic nature of the borate (B1201080) can enhance the thermal stability of the composite. nih.gov The formation of a char layer during combustion not only retards flames but also suppresses smoke formation. borax.com

Research has shown that the uniform distribution of boron and phosphorus atoms on the char surface of epoxy composites leads to a compact structure that effectively acts as a barrier. mdpi.com This interaction between the flame retardant and the polymer matrix is crucial for achieving high-performance, fire-resistant materials.

Role in Sol Gel Chemistry for Nanomaterial Fabrication

The sol-gel process offers a versatile route for synthesizing nanomaterials with controlled morphologies and properties. Disodium (B8443419) tetraborate (B1243019) octahydrate can be utilized in sol-gel chemistry for the fabrication of boron-containing nanomaterials.

For instance, nanostructured aluminum borate (B1201080) has been synthesized using a sol-gel technique, resulting in single-crystal nanorods with uniform diameters. researchgate.net In another application, aluminum borate whiskers, which are valuable as reinforcement in metal matrix composites due to their high tensile strength and thermal stability, have been prepared via a sol-gel process using aluminum nitrate (B79036) and boric acid. researchgate.net This method allows for the creation of advanced composite materials with enhanced mechanical properties.

The ability to produce nanomaterials with specific characteristics through sol-gel synthesis opens up possibilities for developing novel functional materials for a wide range of applications, from electronics to structural components.

Chemical Reactivity, Reaction Mechanisms, and Catalytic Applications of Disodium Tetraborate Octahydrate

Acid-Base Chemistry and Buffering Capacity in Diverse Chemical Systems

Disodium (B8443419) tetraborate (B1243019) octahydrate is well-known for its ability to form buffer solutions, which are crucial for maintaining a stable pH in various chemical and biological systems. ebi.ac.ukwikipedia.orgbostonbioproducts.com Borate (B1201080) buffers are particularly effective in the alkaline pH range of 8 to 10. wikipedia.org

Equilibrium and Speciation of Borate Ions in Aqueous Solutions (pH dependence)

In aqueous solutions, boric acid and borate salts exist as a complex and dynamic mixture of interconverting polyborate anions. bangor.ac.uk The dissolution of disodium tetraborate in water leads to the formation of the tetraborate ion, [B₄O₅(OH)₄]²⁻. wikipedia.orgccri.edu This ion is in equilibrium with boric acid (B(OH)₃) and the tetrahydroxyborate ion ([B(OH)₄]⁻). wikipedia.org

The speciation of these borate ions is highly dependent on the pH of the solution. researchgate.netresearchgate.net At pH values below approximately 7, the predominant species is undissociated boric acid. researchgate.net As the pH increases into the alkaline range (pH 7-10), polymeric boron oxoanions are formed, with the tetraborate ion being the most well-known. wikipedia.org Other polyborate anions observed in solution include the triborate(1-) and pentaborate(1-) ions. wikipedia.org A study using potentiometry and Raman spectroscopy identified five borate species in equilibrium: B(OH)₄⁻, B₃O₃(OH)₄⁻, B₅O₆(OH)₄⁻, B₃O₃(OH)₅²⁻, and B₄O₅(OH)₄²⁻, along with boric acid. rsc.org

The following table illustrates the pH-dependent equilibrium of major borate species in an aqueous solution.

| pH Range | Predominant Boron Species |

| < 7 | B(OH)₃ (Boric Acid) |

| 7 - 10 | [B₄O₅(OH)₄]²⁻ (Tetraborate), [B(OH)₄]⁻, [B₃O₃(OH)₄]⁻, [B₅O₆(OH)₄]⁻ |

| > 11 | [B(OH)₄]⁻ (Tetrahydroxyborate) |

This table provides a simplified representation of the complex equilibria.

The interconversion between these species is a rapid process. wikipedia.org This dynamic equilibrium is the basis for the buffering capacity of borate solutions, as the system can absorb or release protons to resist changes in pH. wikipedia.org

Thermodynamic Parameters of Borate Ionization and Dissolution Processes

The dissolution of borax (B76245) (a common form of disodium tetraborate) in water is an endothermic process, meaning it absorbs heat from the surroundings. The thermodynamic parameters for this process, including Gibbs Free Energy (ΔG⁰), Enthalpy (ΔH⁰), and Entropy (ΔS⁰), can be determined by measuring the solubility product constant (Ksp) at different temperatures. ccri.eduyoutube.comjustonly.com

The relationship between these parameters is described by the following equations:

ΔG⁰ = -RTln(K) ccri.edu

ln(K₂/K₁) = - (ΔH⁰/R) * (1/T₂ - 1/T₁) (van't Hoff equation) ccri.edu

ΔG⁰ = ΔH⁰ - TΔS⁰ justonly.com

Where:

R is the ideal gas constant.

T is the temperature in Kelvin.

K is the equilibrium constant (in this case, Ksp).

By experimentally determining the Ksp at two different temperatures, one can calculate the enthalpy change (ΔH⁰) for the dissolution process. ccri.edu Subsequently, the Gibbs free energy change (ΔG⁰) and entropy change (ΔS⁰) can be evaluated at each temperature. justonly.com

Complexation Chemistry with Metal Ions and Organic Ligands

The borate anion's ability to form complexes with a variety of metal ions and organic molecules is a key aspect of its chemistry.

Formation of Polyborate Anions and their Interconversion

In aqueous solutions with boron concentrations higher than about 0.025 mol/L and a pH between 7 and 10, boric acid and tetrahydroxyborate ions react to form various polyborate anions. wikipedia.org The most prominent among these is the tetraborate ion, [B₄O₅(OH)₄]²⁻. wikipedia.org The formation of this ion from tetrahydroxyborate can be represented by the following equilibrium:

4 [B(OH)₄]⁻ + 2 H⁺ ⇌ [B₄O₅(OH)₄]²⁻ + 7 H₂O wikipedia.org

Other significant polyborate anions that form in solution include triborate(1-), [B₃O₃(OH)₄]⁻, and pentaborate(1-), [B₅O₆(OH)₄]⁻. wikipedia.org The interconversion between these species is influenced by factors such as pH and the total boron concentration in the solution. nih.govacs.org The presence of cations can also play a crucial role in stabilizing specific polyborate structures, leading to the crystallization of particular polyborate salts. bangor.ac.uk The use of sterically demanding and more highly charged transition-metal complex cations has been shown to template the formation of non-pentaborate salts, such as tetraborate(2-) (B1254801) and heptaborate(2-) salts. bangor.ac.uk

Coordination Compound Formation and Characterization

Borate anions, with their trigonal planar BO₃ and tetrahedral BO₄ structural units, can act as ligands, coordinating with metal ions to form a diverse range of coordination compounds. wikipedia.orgacs.org These borate units can link together to form larger clusters and polymers. wikipedia.org The formation of these coordination compounds can be influenced by reaction conditions such as time, temperature, and pH. acs.org

The characterization of these compounds often involves single-crystal X-ray diffraction (XRD) studies, which provide detailed information about their three-dimensional structures. bangor.ac.ukacs.org For instance, XRD studies have confirmed the presence of multiple cation-anion hydrogen bond interactions in certain polyborate salts, which are important for stabilizing their solid-state structures. bangor.ac.uk In some cases, transition-metal complexes have been used to template the formation of unusual isolated polyborate anions, such as a rare salt containing the isolated triborate(1-) anion. bangor.ac.uk

Borate also forms complexes with organic ligands, particularly those containing diol functionalities. For example, borate/boric acid solutions have been shown to have distinctive effects on the absorption and fluorescence emission spectra of dityrosine, indicating complex formation. nih.gov The interaction is maximal near pH 8.2 and is consistent with a 1:1 complex. nih.gov

Role as a Chemical Reagent in Organic and Inorganic Synthesis

Disodium tetraborate octahydrate and other borates serve as versatile reagents in both organic and inorganic synthesis. In inorganic chemistry, they are used in the synthesis of other borate salts and coordination compounds. bangor.ac.ukacs.org The addition of boric acid to a basic aqueous solution containing templating cations is a common method for synthesizing isolated polyborate anions. bangor.ac.uk

In a notable example of industrial symbiosis, borax can be used as a raw material, along with carbon dioxide and ammonia (B1221849), to produce disodium octaborate tetrahydrate and baking soda. researchgate.net This process offers a method for CO₂ utilization. researchgate.net

While the primary focus of this article is on the specified chemical reactivity, it is worth noting that borates are also employed in the manufacture of glass, ceramics, and as fire retardants. bangor.ac.ukresearchgate.net

Catalytic Properties of this compound and Borate Derivatives

Disodium tetraborate and its derivatives, such as boric acid and borate esters, function primarily as Lewis acid catalysts. nih.govsemanticscholar.org This catalytic activity stems from the electron-deficient nature of the boron atom, which allows it to accept electron pairs from nucleophiles. A key feature of borate catalysis is the ability to form reversible covalent bonds with molecules containing hydroxyl groups, such as alcohols, diols, and carboxylic acids. rsc.org This interaction activates the substrate for subsequent chemical transformations.

Organoboron species are particularly attractive as catalysts due to their low toxicity and unique chemoselectivity, which can eliminate the need for extensive use of protecting groups in complex syntheses. nih.gov The catalytic process often involves the formation of a tetrahedral borate species from the initial trigonal boronic or boric acid. This structural change is fundamental to its mode of action in activating substrates. Borate esters, formed from the reaction of boric acid with alcohols, have also been identified as highly effective catalysts, in some cases exhibiting greater reactivity than boronic acids, particularly with challenging substrates that may inhibit other catalysts. nih.govnih.govrsc.org

The catalytic activity of various boron compounds has been extensively studied. For instance, boronic acids are widely used, and their catalytic properties can be tuned by modifying their electronic properties through different substituents. nih.govrsc.org Boric acid itself is an inexpensive and effective catalyst for numerous reactions, often usable in aqueous solutions, which aligns with the principles of green chemistry. nih.gov

Applications in Transesterification and Other Organic Transformations

The catalytic nature of borates is harnessed in several important organic transformations, most notably in esterification and transesterification reactions. semanticscholar.orgarkat-usa.org Boric acid has been shown to be a highly efficient and chemoselective catalyst for the esterification of α-hydroxycarboxylic acids. arkat-usa.orgresearchgate.net It activates the carboxylic acid group, facilitating nucleophilic attack by an alcohol. The proposed mechanism for these reactions often involves the formation of a mixed anhydride (B1165640) intermediate between the boronic acid and the carboxylic acid, which is more susceptible to nucleophilic attack than the free acid. nih.gov

In transesterification, boric acid serves as a mild and effective catalyst for the conversion of carboxamides and esters. semanticscholar.orgnih.gov This process is crucial for various industrial applications, including the production of biodiesel. While alkaline catalysts are common in these reactions, they are sensitive to the presence of free fatty acids and water. google.com Borate-based catalysts offer a milder alternative that can function effectively under less stringent conditions.

Beyond acyl transfer reactions, the catalytic utility of borates extends to a variety of other organic transformations. These include:

Aza-Michael and Thia-Michael Additions: Boric acid catalyzes the addition of amines (aza-Michael) and thiols (thia-Michael) to electron-deficient alkenes. semanticscholar.orgarkat-usa.org

Condensation Reactions: It facilitates aldol-type condensations of carbonyl compounds and promotes multicomponent reactions, such as the Mannich reaction, under mild conditions. nih.govsemanticscholar.org

Amidation Reactions: Borate esters and boronic acids are powerful catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic synthesis. rsc.orgnih.govnih.govacs.org This method avoids the use of wasteful stoichiometric activating agents. rsc.org

Table 1: Selected Organic Transformations Catalyzed by Borates

| Transformation Type | Substrates | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acids, Alcohols | Boric Acid, Boronic Acids | High chemoselectivity for α-hydroxy acids. | arkat-usa.orgresearchgate.net |

| Transesterification | Esters, Alcohols, Carboxamides | Boric Acid | Mild, solvent-free conditions possible. | semanticscholar.orgnih.gov |

| Amidation | Carboxylic Acids, Amines | Borate Esters, Boronic Acids | High efficiency, broad substrate scope, avoids wasteful reagents. | nih.govnih.gov |

| Aza-Michael Addition | Amines, Electron-deficient Alkenes | Boric Acid | Effective in water under reflux conditions. | arkat-usa.org |

| Aldol-type Condensation | Aldehydes, Ketones | Boric Acid | Promotes C-C bond formation via enol borate esters. | nih.gov |

Kinetic and Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Rate-Determining Steps

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For borate-catalyzed reactions, significant progress has been made through computational and experimental studies. In the esterification of diols with boric acid, it was long believed that the initial formation of the B-O bond was the rate-determining step. However, recent theoretical investigations have challenged this view. These studies propose a more complex pathway where the rate-determining step is actually the structural exchange of the borate monoester intermediate from a tetrahedral to a trigonal geometry. rsc.orgrsc.org This finding is critical as it rationalizes the observed low activation energies and the dynamic nature of the B-O ester linkage, which can break and reform rapidly at room temperature. rsc.orgrsc.org

Nucleophilic attack by a hydroxyl group of the diol on the trigonal boric acid, forming a tetrahedral borate intermediate.

Proton transfer between the borate and the diol.

The rate-limiting conversion of the tetrahedral borate monoester back to a trigonal geometry, accompanied by the elimination of a water molecule.

In the context of transesterification for applications like biodiesel production, kinetic models are often developed assuming a pseudo-homogeneous, first-order irreversible reaction. mdpi.com However, the actual mechanism is more intricate, involving multiple reversible steps. The kinetics of base-catalyzed transesterification have been described by models that account for the stepwise conversion of triglycerides to diglycerides, monoglycerides, and finally glycerol. ncsu.edu For borate catalysis, the reaction rate is influenced by the concentration of the catalytically active borate species and the reversible formation of substrate-catalyst complexes.

Identification of Reaction Intermediates

The identification of transient intermediates is paramount for confirming proposed reaction mechanisms. In borate-catalyzed reactions, several key intermediates have been proposed or identified. Mass spectrometry, particularly electrospray ionization (ESI-MS), has proven to be an invaluable tool for detecting these often fleeting species directly from the reaction mixture. nih.gov

For acylation reactions, such as esterification and amidation, the mechanism is generally believed to proceed through activated boron-containing intermediates:

Acyloxyboron Species: In reactions involving carboxylic acids, a key intermediate is a mixed anhydride (an acyloxyboronate), formed by the reaction of the acid with the borate catalyst. nih.gov This species is highly activated towards nucleophilic attack.

Cyclic Borate Esters: When substrates contain appropriately positioned hydroxyl groups, such as α-hydroxy acids or diols, the formation of stable, five- or six-membered cyclic borate esters is possible. arkat-usa.org These cyclic intermediates act as templates, holding the reactants in proximity and facilitating the desired transformation. For example, in the selective esterification of malic acid, a five-membered cyclic anionic species is a likely intermediate that accelerates the reaction. arkat-usa.org

Boronate Complexes: In more complex transformations, boronate complexes formed between the catalyst and substrate play a crucial role. For instance, in certain coupling reactions, the formation of an N-activated boronate complex can trigger a 1,2-metalate rearrangement, leading to the final product. acs.org In amidation reactions, kinetic studies suggest the involvement of tetrahedral boron species, likely existing as adducts with the amine or solvent. nih.gov

Table 2: Proposed or Identified Intermediates in Borate-Catalyzed Reactions

| Reaction Type | Proposed Intermediate | Role of Intermediate | Reference |

|---|---|---|---|

| Esterification/Amidation | Mixed Anhydride (Acyloxyboronate) | Activates the carboxylic acid for nucleophilic attack. | nih.gov |

| Esterification of α-Hydroxy Acids | Five-membered Cyclic Borate Ester | Accelerates esterification via a stable, cyclic complex. | arkat-usa.org |

| Esterification of Diols | Tetrahedral Borate Monoester | Key intermediate whose structural rearrangement is rate-limiting. | rsc.orgrsc.org |

| Amidation | Tetrahedral Boron-Amine Adduct | Active species in the catalytic cycle. | nih.gov |

| sp2-sp3 Coupling | N-Activated Boronate Complex | Triggers 1,2-migration and rearrangement sequences. | acs.org |

| Aldol (B89426) Condensation | Enol Borate Ester | Facilitates the C-C bond forming step. | nih.gov |

Applications of Disodium Tetraborate Octahydrate in Advanced Materials Science and Engineering

Role in Sol-Gel Chemistry for Nanomaterial Fabrication

Synthesis of Boron-Containing Nanoparticles and Nanostructured Materials

Disodium (B8443419) tetraborate (B1243019) is a key ingredient in the synthesis of various boron-containing nanomaterials, where it can act as a boron source or a structure-directing agent.

In the fabrication of composite nanoparticles, such as silica-boron particles, disodium tetraborate decahydrate (B1171855) (referred to as Na-Borate) is used as the boron source. iyte.edu.tr A modified Stöber method, a sol-gel route for producing silica (B1680970) particles, can be adapted to incorporate Na-Borate. iyte.edu.tr Research has shown that the synthesis of composite nanoparticles with desired size distributions and morphologies is achievable by adjusting the quantities of ingredients and their addition methods. iyte.edu.tr The chemical structure and morphology of the resulting Si/Na-Borate nanoparticles are dependent on the concentration (e.g., 1, 3, or 5% w/w) and the rate of addition of the Na-Borate solution. iyte.edu.tr

Disodium tetraborate (borax) has also been identified as an efficient promoter in the formation of hollow structures within metal nanoparticles. rsc.org It can act as a structure-directing agent, facilitating the creation of hollow interiors in materials like copper single crystalline nanoparticles, a function distinct from traditional hard templating or Ostwald ripening mechanisms. rsc.org This method offers a facile route to producing hollow nanostructures which are valuable in fields such as electrocatalysis and energy storage. rsc.org

Furthermore, borax (B76245) is used as a precursor in the co-precipitation synthesis of other nanostructured materials, such as nano-flake like zinc borate (B1201080). researchgate.net In this process, borax is used along with a zinc source, like zinc nitrate (B79036), to precipitate the desired zinc borate nanoparticles. researchgate.net Such synthesis has been shown to produce materials with particle sizes around 100 nm. researchgate.net

Formation of Thin Films and Coatings with Tunable Properties

The properties of disodium tetraborate and its derivatives are harnessed to create thin films and coatings with specific, tunable functionalities for a range of industrial and technological applications.

A direct application is in the metalworking industry, specifically wire drawing. borax.com To reduce friction between a metal rod and the drawing die, a lubricant is required. borax.com This lubricant, however, does not adhere well to the metal surface, necessitating a lubricant carrier. borax.com Borax decahydrate, a form of disodium tetraborate, serves as an effective carrier by forming a tenacious coating on the rod to which the lubricant can readily adhere. borax.com This borate coating also neutralizes residual acids from prior cleaning steps and helps prevent corrosion during storage. borax.com

In the field of energy storage, borate-based coatings are being developed to enhance the performance of lithium-ion batteries. Surface coatings on cathode materials, such as Li-rich Mn-based disordered rocksalt (DRS) and high-voltage spinel lithium nickel manganese oxide (LNMO), are crucial for improving stability and electrochemical properties. researchgate.netlescmeng.ai A chemically inert and Li-ion conducting borate-based coating can be applied to cathode particles, which has been shown to significantly improve capacity retention and reduce the dissolution of manganese during cycling. researchgate.netlescmeng.ai The coating can act as a reservoir for lithium borate (LBO), which mitigates capacity degradation by scavenging harmful hydrofluoric acid (HF) that can form in the electrolyte. lescmeng.ainih.gov This protective layer reduces interfacial resistance, which is beneficial for the transfer of lithium ions. researchgate.net

Derivatives like zinc borate are used as multifunctional additives in paint and coating formulations. borates.today These compounds, which can be synthesized from boric acid and a zinc source, impart properties such as flame retardancy, smoke suppression, and corrosion inhibition. borates.todayborax.com Zinc borate coatings can also promote adhesion between the coating film and metal substrates. borax.com

Applications in Metallurgy as a Flux Agent

Disodium tetraborate, commonly known as borax in metallurgical contexts, is a widely used fluxing agent in the production and refining of both ferrous and non-ferrous metals. nanografi.comterrachrom.comniu.edu Its primary roles are to dissolve metal oxide impurities, forming a slag that can be easily removed, and to create a protective molten cover over the metal to prevent oxidation from the furnace atmosphere. nanografi.comniu.edu

The effectiveness of borates as a flux stems from their high solvent action on metal oxides and siliceous materials at relatively low temperatures. nanografi.comterrachrom.com This property is crucial in recovering metals like copper, brass, bronze, and zinc from scrap, where removing oxides and other impurities is necessary to achieve high purity. borax.comnanografi.com During smelting, borates are added to the furnace, where they melt and combine with these impurities, bringing them to the surface of the molten metal as a fluid slag. nanografi.comniu.edu This slag can then be skimmed off before the metal is poured. nanografi.com The anhydrous forms of borax are often preferred in smelting to prevent the puffing and potential steam explosions that can occur when hydrated forms are heated rapidly. nanografi.com

The benefits of using borates as a flux include:

Lowering Melting Temperatures: Borates can reduce the melting point of the charge, leading to lower energy costs. terrachrom.comniu.edu

Preventing Oxidation: As a cover flux, molten borax protects the metal surface from the oxidizing atmosphere of the furnace. nanografi.comniu.edu

Slag Fluidity Control: They help form highly fluid slags that have only a mild impact on the refractory linings of furnaces. nanografi.comniu.edu The viscosity of the slag can be adjusted; for instance, if a slag is too thin, a small amount of sand can be added to thicken it. nanografi.com

Safety and Handling: Borates are non-combustible, have a minimal tendency to produce fumes, and are easy to handle safely. nanografi.com

Chemical Principles of Metal Oxide Dissolution in Molten Borax

The efficacy of disodium tetraborate (borax) as a flux is rooted in its chemical behavior at high temperatures. When molten, borax dissociates, creating a medium that is highly effective at dissolving metal oxides. iyte.edu.tr It is believed that in its liquid state, borax thermally dissociates into boric anhydride (B1165640) (B₂O₃) and sodium metaborate (B1245444) (NaBO₂). iyte.edu.tr

Na₂B₄O₇ + NiO → 2NaBO₂ + Ni(BO₂)₂ researchgate.net

This reaction shows the formation of sodium metaborate and nickel borate, effectively incorporating the metal oxide into the molten flux. The molten borax acts as an acidic flux, reacting with basic metal oxides to form stable borate salts that are soluble in the slag.

The table below summarizes experimental data on the solubility of various metal oxides in molten borate glass, highlighting the significant increase in solubility with the addition of Na₂O.

| Metal Oxide | Solvent | Temperature (°C) | Solubility (wt%) |

| Co₃O₄ | B₂O₃ | 900 | < 1 |

| Co₃O₄ | Na₂O–2B₂O₃ | 900 | 6-23 |

| Cu₂O | B₂O₃ | 900 | < 1 |

| Cu₂O | Na₂O–2B₂O₃ | 900 | 6-23 |

| CuO | B₂O₃ | 900 | < 1 |

| CuO | Na₂O–2B₂O₃ | 900 | 6-23 |

| Mn₂O₃ | B₂O₃ | 900 | < 1 |

| Mn₂O₃ | Na₂O–2B₂O₃ | 900 | 6-23 |

| NiO | B₂O₃ | 900 | < 1 |

| NiO | Na₂O–2B₂O₃ | 900 | 6-23 |

This table presents generalized findings from studies on metal oxide solubility in borate melts. nih.govresearchgate.net

Role in Welding and Brazing Processes

In joining processes such as welding, brazing, and soldering, disodium tetraborate is a fundamental component of the flux used. borax.comborax.com The primary purpose of the flux in these applications is to prevent the formation of oxides on the metal surfaces being joined and to clean away any oxides that are already present. borax.com

When metals are heated to the high temperatures required for welding or brazing, they react rapidly with oxygen in the atmosphere to form a layer of metal oxide. nanografi.com This oxide layer acts as a barrier, preventing the filler metal (solder or brazing alloy) from properly wetting and bonding with the base metals. nanografi.com

A flux containing borax addresses this issue in two ways:

Protection: Borax melts before the filler metal does, forming a liquid film that covers the joint area. borax.comnanografi.com This molten layer shields the metal surfaces from the air, preventing further oxidation during the heating process. borax.comnanografi.com

Cleaning: Molten borax is an excellent solvent for metal oxides. borax.comnanografi.com It chemically dissolves the existing oxide layer, exposing clean metal surfaces that the molten solder or brazing alloy can readily flow over and bond with. borax.comnanografi.com

For example, when soldering silver, a thin, invisible layer of silver oxide forms upon heating, which hinders the joining process. nanografi.com A flux made of borax and water is applied to the joint. borax.com As the piece is heated, the borax melts into a liquid glass, which dissolves the silver oxide and protects the surface, allowing the solder to flow evenly and create a strong bond. borax.comnanografi.com Similarly, a mixture of borax and ammonium (B1175870) chloride is often used as a flux for welding iron and steel, as it lowers the melting point of the unwanted iron oxide (scale), allowing it to run off. borax.comborax.com

Environmental Chemistry and Biogeochemical Cycling of Boron Species

Occurrence and Distribution of Boron in Natural Waters and Soils

Boron is a naturally occurring element that is widely distributed in the Earth's crust, with an average concentration of about 3 to 20 parts per million (ppm). saltworkconsultants.commdpi.com It is never found in its elemental form in nature but exists in oxidized forms primarily as borate (B1201080) minerals. researchgate.netca.gov

Geochemical Sources and Natural Concentrations of Borate

The primary geochemical sources of borate are the weathering of rocks and minerals containing boron, such as borosilicates and borate deposits. researchgate.netifvcns.rs Volcanic activity and geothermal steam are also significant natural sources, releasing boron into the environment. researchgate.netifvcns.rs The world's major borate deposits are found in specific regions, including Anatolia (Turkey), California (USA), the Central Andes, and Tibet. researchcommons.org These deposits are often associated with Cenozoic volcanism, thermal spring activity, and arid climates in closed basins. researchcommons.org

The concentration of boron varies significantly across different environmental compartments:

Soils: Boron concentrations in soils typically range from 10 to 300 mg/kg. researchgate.net The levels depend on the soil type, organic matter content, and the amount of rainfall. researchgate.net

Natural Waters: The boron content in natural waters is generally low. who.int In fresh surface waters across Europe, concentrations range from less than 0.001 to 2 mg/L, with mean values usually below 0.6 mg/L. who.int Groundwater concentrations can vary more widely, from less than 0.3 to over 100 mg/L, depending on the local geology and leaching from borate-rich rocks and soils. who.intwho.int Seawater has a relatively high and consistent boron concentration, averaging about 4.5 to 4.6 mg/L. saltworkconsultants.comwho.intumn.edu

Table 1: Natural Concentrations of Boron

| Environment | Concentration Range | Reference |

|---|---|---|

| Soils | 10 - 300 mg/kg | researchgate.net |

| Fresh Surface Water (Europe) | <0.001 - 2 mg/L | who.int |

| Groundwater | <0.3 - >100 mg/L | who.intwho.int |

| Seawater | 4.5 - 4.6 mg/L | saltworkconsultants.comwho.intumn.edu |

Boron Speciation and Mobility in Aquatic and Terrestrial Environments

In aqueous environments, disodium (B8443419) tetraborate (B1243019) octahydrate and other borates hydrolyze to form boric acid (B(OH)₃) and the borate anion (B(OH)₄⁻). santos.com The dominant species depends on the pH of the water. In most natural waters (pH 6-8), undissociated boric acid is the predominant form. who.int As the pH increases above 9.2 (the pKa of boric acid), the borate anion becomes the dominant species.

The mobility of boron in the environment is largely governed by its speciation. As a neutral molecule at typical environmental pH, boric acid is highly mobile in water and can be readily transported through soil and aquatic systems. ifvcns.rs This high solubility and mobility mean that boron distribution is significantly influenced by groundwater movements. ifvcns.rs In terrestrial environments, boron is absorbed by plants primarily as the undissociated boric acid molecule. ifvcns.rs

Transport and Fate in Environmental Compartments

The movement and ultimate fate of boron in the environment are influenced by several physical and chemical processes.

Sorption and Desorption Dynamics of Borate on Mineral Surfaces

Adsorption and desorption are key processes controlling the concentration of boron in soil and water. who.int Boron adsorbs onto various mineral surfaces, including clay minerals, iron and aluminum oxides, and organic matter. unm.eduacs.org

Clay Minerals: Boron adsorption onto clay minerals like smectites is a significant process. unm.edu The adsorption is pH-dependent, with maximum adsorption occurring in the pH range of 8 to 9. unm.edu The structure of 2:1 phyllosilicates, such as smectites, facilitates the adsorption of borate onto their surfaces. unm.edu

Oxides: Boron also adsorbs to iron and aluminum oxides. For instance, on hydrous aluminum oxide, maximum sorption is observed at a pH of 8.5. cambridge.org Studies on goethite, an iron oxide, show an adsorption peak between pH 7.5 and 8.5. usda.gov

Desorption: Desorption of boron from mineral surfaces can occur due to changes in environmental conditions, such as a decrease in ionic strength or competitive exchange with other ions like bicarbonate. researchgate.net

Hydrogeological Transport and Dispersion of Boron

The transport of dissolved boron in groundwater is governed by advection and dispersion. enviro.wiki Advection is the bulk movement of solutes carried by the flowing groundwater, while dispersion refers to the spreading of the contaminant plume from areas of high concentration to areas of lower concentration. enviro.wiki The high solubility of borates means they can be readily transported over long distances in groundwater systems. ifvcns.rs

Environmental Analytical Methodologies for Boron Detection and Speciation

A variety of analytical methods are available for the detection and speciation of boron in environmental samples.

Spectrophotometric Methods: Colorimetric methods, such as the carmine (B74029) method and the azomethine-H method, are well-established for determining boron concentrations. nih.goviaea.orgresearchgate.net These methods involve a reaction that produces a colored complex, the absorbance of which is measured. iaea.org While reliable, they can be subject to interferences and may have lower sensitivity compared to more modern techniques. researchgate.net

Inductively Coupled Plasma (ICP) Techniques: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice for modern boron analysis. nih.gov ICP-AES offers simplicity and multielement capability, while ICP-MS provides very high sensitivity and the ability to measure isotopic ratios, which is useful for tracer studies. nih.govresearchgate.net

Sample Preparation: Proper sample preparation is crucial for accurate analysis. Common methods for biological samples include dry ashing, wet ashing, and microwave dissolution. borates.today For soil samples, hot water extraction is a popular method to determine the bioavailable fraction of boron. borates.today

Table 2: Common Analytical Methods for Boron

| Method | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Spectrophotometry (e.g., Carmine method) | Colorimetric reaction | Reliable, well-established | Interferences, lower sensitivity | nih.goviaea.orgresearchgate.net |

| ICP-AES | Atomic emission spectrometry | Simplicity, multielement capability | Some interferences | nih.govresearchgate.net |

| ICP-MS | Mass spectrometry | High sensitivity, isotopic analysis | More complex instrumentation | nih.govresearchgate.net |

Trace Analysis of Boron in Complex Environmental Matrices

The accurate determination of boron concentrations in intricate environmental samples, such as water, soil, and biological tissues, is crucial for understanding its biogeochemical cycle and potential environmental impact. Various analytical techniques have been developed and refined to achieve low detection limits and mitigate interferences from the complex matrix.

The most prevalent methods for determining boron concentration are spectrophotometric and plasma-source spectrometric techniques. researchgate.net While spectrophotometric methods, often employing reagents like azomethine-H, curcumin (B1669340), or carmine, are available, they can be susceptible to numerous interferences and may exhibit lower sensitivity and precision. researchgate.net

Inductively coupled plasma-optical emission spectrometry (ICP-OES) and inductively coupled plasma-mass spectrometry (ICP-MS) have emerged as the preferred methods for boron analysis due to their high sensitivity, and for ICP-MS, its multi-element and isotopic capabilities. researchgate.net ICP-OES offers a simpler and sensitive approach, while ICP-MS provides even lower detection limits and the ability to perform isotope dilution analysis for enhanced accuracy. researchgate.net For instance, a method utilizing ICP-atomic emission spectrometry (ICPAES) for trace boron in biological tissues reported a detection limit of 0.01 microgram/mL. nih.gov

However, challenges remain, particularly with ICP-based methods. Boron is known to be a "sticky" element within ICP tubing, which can lead to memory effects and erroneously high results. borax.com Additionally, the presence of elements like iron can interfere with the boron signal. borax.com To overcome these issues, careful sample preparation and method optimization are essential. High-pressure microwave digestion has been utilized for sample preparation in various matrices, including steel and coal ash. researchgate.net

Recent advancements have also focused on developing more environmentally friendly and efficient methods. One such development is a simple, automated microdigestion method for determining boron in microsamples of biological tissues, which minimizes reagent use and waste generation. nih.gov

Below is a comparative table of common analytical methods for trace boron analysis:

| Analytical Method | Principle | Common Matrices | Advantages | Disadvantages |

| Spectrophotometry | Colorimetric reaction with a specific reagent (e.g., azomethine-H, curcumin) | Water, Soil | Relatively low cost, simple instrumentation | Susceptible to interferences, lower sensitivity and precision compared to plasma methods researchgate.net |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measures the emission of light from excited boron atoms in a plasma | Water, Soil, Biological Tissues | High sensitivity, multi-element capability, relatively simple operation researchgate.net | Potential for spectral interferences, less sensitive than ICP-MS |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of boron ions in a plasma | Water, Soil, Biological Tissues, Air | Very high sensitivity, isotopic analysis capability, high throughput researchgate.net | "Sticky" element effects can cause memory issues, potential for isobaric interferences borax.com |

| Prompt-Gamma Neutron Activation Analysis (PGNAA) | Measures prompt gamma rays emitted from boron nuclei upon neutron capture | Biological Tissues | Non-destructive, can analyze intact samples | Time-consuming, not suitable for low boron levels researchgate.net |

Methodologies for Distinguishing Boron Species (e.g., boric acid, borate ions)

In aqueous environments, boron exists in equilibrium between undissociated boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻). santos.comwikipedia.org The relative abundance of these species is highly dependent on the pH of the solution. researchgate.net Below a pH of approximately 9.24, the uncharged boric acid molecule is the predominant form, while the borate ion becomes more significant at higher pH values. researchgate.net Distinguishing between these species is critical as their chemical behavior, bioavailability, and toxicity can differ.

Several methodologies are employed to differentiate and quantify boron species:

pH-Dependent Speciation Modeling: Based on the known acid-base equilibrium of boric acid, the concentration of each species can be calculated if the total boron concentration and the pH of the sample are known. This is a fundamental and widely used approach. researchgate.net

Raman Spectroscopy: This technique can be used to identify the vibrational modes of different boron species in solution. Studies of strongly alkaline solutions have used Raman spectroscopy to confirm the presence of the tetraborate ion, [B(OH)₄]⁻. wikipedia.org

Electrochemical Methods: Techniques such as voltammetry using modified electrodes, like a pencil graphite (B72142) electrode, have been developed for the determination of boron in water and other samples. dergipark.org.tr These methods can be sensitive to the specific form of boron present.

Ion Chromatography: This method can separate ionic species based on their interaction with a stationary phase. While challenging due to the weak anionic nature of the borate ion, specialized columns and eluents can be used to separate and quantify borate ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for studying the structure and speciation of boron compounds in solution. Different boron species will exhibit distinct chemical shifts, allowing for their identification and quantification.

The choice of methodology depends on the specific research question, the sample matrix, and the required sensitivity and precision. Often, a combination of techniques is used to gain a comprehensive understanding of boron speciation in a given environmental system. For example, total boron concentration might be determined by ICP-MS, while the speciation is inferred from pH measurements or directly analyzed using spectroscopic or chromatographic methods.

Below is a table summarizing methodologies for distinguishing boron species:

| Methodology | Principle | Applicability | Key Features |

| pH-Dependent Speciation Modeling | Calculation based on the known pKa of boric acid and the measured pH of the sample. | Aqueous solutions | Simple, requires total boron concentration and pH data. researchgate.net |

| Raman Spectroscopy | Inelastic scattering of monochromatic light to identify molecular vibrations. | Aqueous solutions | Provides direct structural information about the boron species present. wikipedia.org |

| Electrochemical Methods | Measurement of the electrical response of an electrode to the boron species. | Water samples | Can be highly sensitive and selective with appropriate electrode modification. dergipark.org.tr |

| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Aqueous solutions | Allows for the physical separation and quantification of borate ions. |

| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the nuclear magnetic properties of the ¹¹B isotope. | Solutions | Provides detailed information on the chemical environment and structure of boron species. |

Advanced Analytical Methodologies for Disodium Tetraborate Octahydrate and Boron Quantification

Spectrophotometric and Colorimetric Method Development

Spectrophotometric and colorimetric methods are widely used for boron determination due to their relative simplicity and cost-effectiveness. researchgate.netnih.gov These techniques rely on the reaction of boron with a chromogenic reagent to produce a colored compound, the absorbance of which is proportional to the boron concentration. researchgate.net

Development of Novel Chromogenic Reagents for Borate (B1201080) Detection

The development of novel chromogenic reagents is a key area of research aimed at improving the performance of colorimetric assays for borate detection. While traditional reagents like curcumin (B1669340) and azomethine-H are commonly used, they can be susceptible to interference from other compounds present in the sample. researchgate.netdss.go.th

To address these limitations, researchers are exploring new chromogenic agents. For instance, a method has been developed utilizing 3-methoxyl-methylenimine H as a color developing agent for the semi-quantitative analysis of boric acid and borax (B76245). google.com This approach involves impregnating absorbent paper with a mixed reagent containing the chromogenic agent, a buffer system, a surfactant, a stabilizer, and a masking agent. google.com Another area of innovation involves the use of nanomaterials. For example, hexagonal boron nitride quantum dots embedded on layer-by-layer films have been developed for the peroxidase-assisted colorimetric detection of pathogens, showcasing the potential of novel materials in colorimetric sensing. neist.res.in

Optimization of Sensitivity and Selectivity for Boron Analysis

Optimizing the sensitivity and selectivity of boron analysis is a continuous effort. This involves refining reaction conditions and employing strategies to minimize interferences. For spectrophotometric methods, factors such as pH, reagent concentration, and reaction time are carefully controlled to achieve maximum color development and stability. nih.gov

To enhance selectivity, masking agents are often employed to prevent interfering ions from reacting with the chromogenic reagent. google.com Furthermore, advancements in instrumentation, such as the use of inductively coupled plasma mass spectrometry (ICP-MS), offer significantly higher sensitivity and can overcome many of the interference issues associated with traditional colorimetric methods. researchgate.net However, the high cost and complexity of ICP-MS instrumentation mean that simpler, optimized colorimetric methods remain valuable for many applications. nih.gov Research into materials like boridenes has also shown that surface engineering, such as O-termination, can be used to tune the adsorption selectivity and sensitivity for detecting specific gases, which could have implications for developing highly selective boron sensors. rsc.org

Chromatographic Separation and Detection Techniques

Chromatographic techniques offer powerful solutions for the separation and quantification of borate from complex mixtures. These methods provide high selectivity and are often coupled with sensitive detectors for accurate analysis.

Ion Chromatography for Borate Anion Separation and Quantification

Ion chromatography (IC) has emerged as a robust method for the determination of borate anions in various aqueous samples. dss.go.thrsc.org This technique is particularly useful for analyzing samples containing multiple anions, as it allows for their simultaneous separation and quantification. dss.go.th A key challenge in borate analysis by IC is the weak acidic nature of boric acid (pKa ≈ 9), which makes its direct detection difficult. dss.go.thrsc.org

To overcome this, a common strategy is to form a more acidic complex of borate with polyhydroxy compounds like mannitol (B672) or sorbitol. dss.go.thrsc.org This complexation lowers the pKa of the borate species, enhancing its retention on an anionic chromatographic column and allowing for sensitive detection using a suppressed conductivity detector. dss.go.th This approach has been successfully applied to the analysis of pharmaceutical samples and borated waters used in power plants. dss.go.thiaea.org

Recent advancements in IC include the use of eluent generation systems, which can produce high-purity eluents online, leading to more consistent and reliable results compared to manually prepared eluents. iaea.orgthermofisher.com For trace-level analysis in high-purity waters, a preconcentration technique coupled with ion-exclusion chromatography and suppressed conductivity detection can be employed to achieve low to sub-µg/L detection limits. sepscience.com

Table 1: Performance of Ion Chromatography Method for Borate Determination

| Parameter | Mannitol Eluent | Sorbitol Eluent |

| Detection Limit | ~1 mmol dm⁻³ | ~1 mmol dm⁻³ |

| Linear Response Range | Up to 200 mmol dm⁻³ | Up to 200 mmol dm⁻³ |

| Repeatability | < 5% | < 5% |

| Analysis Time | < 6 min | < 6 min |

| Data sourced from Analyst (RSC Publishing) rsc.org |

Gas Chromatography with Derivatization for Volatile Boron Compounds

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. research-solution.comresearchgate.net However, boron compounds like boric acid are typically nonvolatile, precluding their direct analysis by GC. acs.orgnih.gov To address this, a derivatization step is employed to convert the nonvolatile boron analyte into a volatile derivative that can be readily analyzed by GC. research-solution.comacs.orggcms.cz

A common derivatization strategy for boric acid involves reaction with triethanolamine (B1662121) to form a volatile triethanolamine borate. acs.orgnih.gov This allows for the sensitive and selective determination of boric acid using GC coupled with a mass spectrometer (GC-MS). acs.orgnih.gov This method has been successfully applied to the analysis of boric acid in drinking water, achieving a low detection limit of 0.04 µg/L. nih.gov

Another application of GC with derivatization is in the analysis of boronic compounds, which are used as reagents in pharmaceutical synthesis and can be potential mutagenic impurities. chromatographyonline.com For instance, tetrahydroxydiboron (B82485) (BBA) can be derivatized to the more volatile bis(pinacolato)diboron (B136004) (BPD) for analysis by GC-MS. chromatographyonline.com The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible conversion of the analyte. sigmaaldrich.com

Table 2: Derivatization in Gas Chromatography for Boron Compounds

| Analyte | Derivatizing Agent | Derivative | Analytical Technique | Application |

| Boric Acid | Triethanolamine | Triethanolamine borate | GC-MS | Determination in drinking water acs.orgnih.gov |

| Tetrahydroxydiboron (BBA) | Pinacol | Bis(pinacolato)diboron (BPD) | GC-MS | Analysis of mutagenic impurities in drug substances chromatographyonline.com |

| 1,2- or 1,3-diols, α- or β-hydroxy acids | n-Butylboronic acid | 5- or 6-member ring nonpolar boronate derivatives | GC | General analysis of hydroxy compounds gcms.cz |

Electrochemical Sensing and Biosensor Development for Boron Compounds (Chemical Sensing)

Electrochemical sensors and biosensors offer promising platforms for the rapid, sensitive, and selective detection of boron compounds. researchgate.netrsc.org These devices translate the chemical interaction between the analyte and a recognition element into a measurable electrical signal. acs.org

The development of these sensors often utilizes the unique properties of boron-containing materials or materials that interact specifically with boron. For example, boron-doped diamond (BDD) electrodes exhibit excellent electrochemical properties, making them suitable for constructing high-performance sensors. nih.govacs.org BDD microelectrodes have been used for the in vitro measurement of various biological molecules. nih.gov

Boronic acids are another key component in the design of electrochemical sensors for diol-containing molecules, as they can form reversible covalent bonds with these compounds. researchgate.netrsc.org This interaction can be harnessed to develop sensors for a wide range of biomolecules. researchgate.netmdpi.com

Recent research has also focused on the use of novel nanomaterials to enhance the performance of electrochemical sensors. Borophene, a two-dimensional allotrope of boron, has garnered significant attention due to its exceptional electronic and mechanical properties, making it a promising material for developing highly sensitive biosensors. rsc.orgmdpi.com The surface of borophene can be functionalized to specifically bind to target analytes, and its high electroactive surface area can amplify the sensor's response. rsc.org Similarly, boron nitride nanomaterials have been used in the construction of electrochemical biosensors. acs.org

Atomic Spectrometry Techniques for Elemental Boron Analysis

Atomic spectrometry techniques are the methods of choice for the determination of total elemental boron, offering high sensitivity and the ability to perform multi-element analysis. nih.govresearchgate.net These methods involve atomizing the sample and measuring the interaction of the atoms with electromagnetic radiation.

ICP-OES is a robust and widely used technique for boron quantification in a variety of matrices, including water, industrial products, and environmental samples. nih.govresearchgate.netinventum.de In this method, the sample is introduced into an argon plasma, which excites the boron atoms. As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the boron concentration. nih.gov

Despite its widespread use, ICP-OES analysis of boron presents several challenges. A primary issue is the "memory effect," where boron tends to adhere to the surfaces of the sample introduction system (tubing, nebulizer, spray chamber, and torch), leading to erroneously high results in subsequent analyses. horiba.comborax.com Furthermore, spectral interferences from other elements, commonly iron and chromium, can affect the accuracy of the measurement. nih.govborax.com To mitigate these issues, specific instrument configurations, such as using an inert nebulizer and a fully demountable torch, can be employed. horiba.com Careful selection of the analytical wavelength is also crucial for avoiding spectral overlap. borax.com

| Parameter | Details | Reference |

| Commonly Monitored Wavelengths (nm) | 249.773, 249.678, 208.956, 182.52 | nih.govborax.com |

| Typical Detection Limits | 0.005 to 0.01 mg/L | nih.gov |

| Common Interferences | Iron (Fe), Chromium (Cr) | nih.gov |

| Key Challenge | Memory effects from boron sticking to instrument components. | horiba.comborax.com |

ICP-MS is an even more sensitive technique than ICP-OES and is particularly powerful for boron analysis because it can distinguish between boron's two stable isotopes, ¹⁰B and ¹¹B. nih.govazomining.com This capability is essential for isotopic ratio studies, which have applications in geochemistry, environmental science, and metabolic research. uvm.edunih.gov In ICP-MS, the argon plasma ionizes the boron atoms, and the resulting ions are separated by their mass-to-charge ratio in a mass spectrometer.

One of the significant advantages of ICP-MS for boron analysis is the absence of direct spectroscopic interferences. nih.govnih.gov However, accuracy and precision can still be affected by sample matrix effects and the same memory effects encountered in ICP-OES. nih.govnih.gov The development of high-resolution (HR-ICP-MS) and multi-collector (MC-ICP-MS) instruments has provided improved sensitivity and precision for isotope ratio measurements compared to standard quadrupole ICP-MS. azomining.comnih.gov Recent methods using triple quadrupole ICP-MS (QQQ-ICP-MS) have demonstrated the ability to achieve high precision (±0.4‰) for δ¹¹B determination, which is crucial for applications like reconstructing past ocean pH levels from foraminiferal boron isotopes. rsc.org

| Technique | Principle | Key Advantages | Performance Metrics |

| Quadrupole ICP-MS (Q-ICP-MS) | Ions are separated by a quadrupole mass filter based on their mass-to-charge ratio. | Fast, convenient, and suitable for a wide range of applications. azomining.comnih.gov | Boron detection limits can be as low as 0.2 to 0.4 ppb. uvm.edu |

| High-Resolution ICP-MS (HR-ICP-MS) | Uses a magnetic sector mass analyzer to achieve higher mass resolution, separating analytes from interferences. | Better sensitivity and precision than Q-ICP-MS. nih.gov | Expected to be the method of choice for routine, high-throughput B isotope ratio determination. nih.gov |

| Multi-Collector ICP-MS (MC-ICP-MS) | Employs multiple detectors to simultaneously measure different isotope masses, enabling very precise ratio measurements. | Offers the highest precision for isotope ratio analysis (0.2 – 0.4‰). azomining.com | Preferred for demanding applications like paleoproxy studies. azomining.comresearchgate.net |

| Triple Quadrupole ICP-MS (QQQ-ICP-MS) | Uses a reaction/collision cell between two quadrupoles to remove interferences. | Can achieve high accuracy and precision (±0.4‰ for δ¹¹B) with low sample consumption. rsc.org | Enables pH reconstruction with a resolution of 0.035 units. rsc.org |

Computational Chemistry and Theoretical Studies of Disodium Tetraborate Octahydrate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the tetraborate (B1243019) anion, the core component of disodium (B8443419) tetraborate octahydrate. These methods provide a detailed picture of its electronic structure and stability.

Density Functional Theory (DFT) Studies on Anion Structure and Stability

Density Functional Theory (DFT) has emerged as a robust method for investigating the structure and stability of borate (B1201080) anions in various environments. nih.govresearchgate.net DFT calculations have been employed to study the transformation between different boron species in aqueous solutions, affirming that these transformations are influenced by the concentration of boron. nih.govnih.govacs.org These studies indicate that as the boron concentration changes, so does the equilibrium between species like B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, and the tetraborate anion, B₄O₅(OH)₄²⁻. nih.govnih.govacs.org The M06-2X functional with a large basis set, such as 6-311++G(2df,2pd), and a continuum solvation model like CPCM have been shown to be effective for these types of calculations. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Vibrational Frequencies: The prediction of vibrational frequencies using computational methods like DFT can aid in the interpretation of experimental infrared and Raman spectra. While specific data for disodium tetraborate octahydrate is not abundant in the provided search results, the methodology for such predictions is well-established. For instance, studies have shown that for predicting vibrational frequencies, the B3LYP functional often provides the best results. rsc.org The calculation of anharmonic vibrational frequencies, which are often closer to experimental values, is also possible through advanced computational techniques. mdpi.comolemiss.edu

NMR Chemical Shifts: Predicting ¹¹B NMR chemical shifts is another area where computational chemistry provides valuable insights. acs.orgsdsu.edu The gauge-including atomic orbital (GIAO) approach, often used in conjunction with DFT, is a common method for calculating NMR shielding tensors. acs.org The accuracy of these predictions can be enhanced through linear regression analysis against experimental data. acs.org For boronic acids and esters, solid-state ¹¹B NMR studies combined with computational analysis of the electric field gradient and chemical shift tensors have proven useful in understanding the molecular and electronic structure around the boron nucleus. acs.orgresearchgate.net The chemical shifts are sensitive to the coordination number of boron and the nature of its substituents. sdsu.edu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules and ions interact over time. acs.org This is particularly useful for understanding the behavior of this compound in solution and its interactions with other materials. jst.go.jpscispace.commdpi.com

Solvation Dynamics of Borate Ions in Aqueous and Non-Aqueous Solutions

The behavior of borate ions in aqueous solution is complex, involving hydrolysis and polymerization. rsc.orglsbu.ac.uk MD simulations can be used to model the solvation of borate ions, revealing details about the structure of the hydration shell and the dynamics of water molecules around the ion. rsc.org Studies on similar systems, like potassium borate solutions, have combined neutron diffraction with empirical potential structure refinement and DFT calculations to investigate the interactions between borate species, water molecules, and cations. rsc.orgrsc.org These studies show that borate ions have a significant effect on the structure of the surrounding water molecules. rsc.orgrsc.org

In dilute solutions, boric acid is thought to be surrounded by a clathrate-like structure of water molecules. lsbu.ac.uk The solubility of borates is influenced by the presence of other salts, a phenomenon that can be explored through MD simulations. lsbu.ac.uk

Simulations of Borate Interactions with Surfaces and Interfaces

The interaction of borate ions with surfaces is crucial in various applications, such as in the formulation of lubricants and coatings. wikipedia.org While specific MD simulation studies on the interaction of this compound with surfaces were not detailed in the provided search results, the methodology is applicable. Such simulations can elucidate the mechanisms of adhesion and film formation at the molecular level. The development of accurate interatomic potential models is key to the success of these simulations. jst.go.jparxiv.org

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling can be used to investigate the reaction mechanisms involving borates and their potential catalytic activity.

DFT calculations have been used to study the transformation pathways between different borate species in solution, showing that the B–O bonds can be readily formed and broken. nih.govacs.org This provides insight into the fundamental reactivity of the tetraborate anion. While the search results did not provide specific examples of this compound acting as a catalyst in computationally modeled reactions, the principles of using DFT to study reaction mechanisms are well-established. For example, DFT has been used to investigate the carbonylation of trialkyl boranes and the mechanism of C-H activation in reactions involving boron-containing compounds. colab.wsacs.org These types of studies can reveal the energy barriers of reaction steps and identify key intermediates, providing a detailed understanding of the reaction pathway.

Rational Design of Boron-Containing Catalysts through Computational Methods

Computational chemistry is a cornerstone in the rational design of new catalysts. By modeling the interactions between a potential catalyst and reactants, researchers can predict catalytic activity, selectivity, and stability before undertaking expensive and time-consuming laboratory synthesis. Boron-containing materials, known for their unique electronic properties, are a subject of such computational design efforts.

Boron as a Lewis Acid Catalyst: The electron-deficient nature of the boron atom allows many boron compounds to function as Lewis acids, accepting electron pairs and activating substrates in a variety of chemical reactions. Computational methods are used to:

Predict Lewis Acidity: Calculate the electron affinity and the energy of the lowest unoccupied molecular orbital (LUMO) of boron compounds to quantify their Lewis acidity.

Model Catalyst-Substrate Interactions: Simulate the formation of catalyst-substrate complexes to understand the geometry and energetics of the interaction.

For example, computational studies have been instrumental in designing boron-based Lewis acids for reactions like the Diels-Alder and Mukaiyama aldol (B89426) reactions.

Boron in Frustrated Lewis Pairs (FLPs): A more recent application is the design of boron-containing Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This "frustration" allows them to activate a wide range of small molecules, such as H₂, CO₂, and N₂. Computational design plays a critical role in:

Screening Potential Pairs: High-throughput screening of various Lewis acid and base combinations to identify promising FLP candidates.

Optimizing Geometry: Fine-tuning the steric and electronic properties of the Lewis acid and base to achieve the desired reactivity.

Predicting Reactivity: Calculating the thermodynamics and kinetics of small molecule activation by the designed FLPs.

While this compound itself is not typically considered a catalyst in the same vein as these designed molecules, the fundamental principles of boron's Lewis acidity are inherent to its chemical nature. The borate core could potentially serve as a precursor or a component in the synthesis of more complex boron-based catalytic systems.

Table 8.3.2-1: Computationally Screened Boron-Based Lewis Acids for a Hypothetical Reaction

| Boron Compound | LUMO Energy (eV) | Predicted Substrate Binding Energy (kcal/mol) | Predicted Catalytic Activity |

| Tris(pentafluorophenyl)borane | -1.5 | -25.3 | High |

| Boron Trichloride | -1.2 | -20.1 | Moderate |

| Boronic Acid Derivative | -0.8 | -15.7 | Low |

| Borate Ester | -0.5 | -12.4 | Very Low |

Note: This table presents hypothetical data to illustrate the process of computational screening and does not include this compound.

Predictive Modeling of Material Properties and Behavior

Computational models are invaluable for predicting the bulk properties and behavior of materials under various conditions, saving significant experimental effort. For borate systems, this includes thermal stability, decomposition pathways, and the properties of the resulting glasses.

Simulation of Thermal Stability and Decomposition Pathways

The thermal behavior of hydrated borates, such as this compound, is complex, involving multiple dehydration steps followed by the eventual melting of the anhydrous salt. Computational methods can simulate these processes to predict decomposition temperatures and identify the resulting products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Simulation: While direct simulation of TGA/DSC curves is computationally intensive, the underlying processes can be modeled. By calculating the bond energies and vibrational frequencies of the crystalline solid, one can estimate the energy required to remove water molecules and break down the crystal lattice.

For hydrated sodium borates, studies on related compounds like borax (B76245) (disodium tetraborate decahydrate) and sodium metaborate (B1245444) hydrates provide a framework for understanding what would be expected for the octahydrate. The dehydration process is stepwise, with the water of crystallization being removed at lower temperatures than the more strongly bound hydroxyl groups within the borate anion.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the thermal motion of atoms and molecules in the crystal as a function of temperature. By gradually increasing the temperature in the simulation, one can observe the onset of structural changes, such as the loss of water molecules and the eventual breakdown of the crystal structure. These simulations can provide a detailed, atomistic view of the decomposition pathway.

Table 8.4.1-1: Predicted Decomposition Steps for Disodium Tetraborate Hydrates

| Hydrate | Predicted Temperature Range (°C) | Process |

| Disodium Tetraborate Decahydrate (B1171855) | 60 - 100 | Loss of 8 H₂O |

| Disodium Tetraborate Decahydrate | 100 - 150 | Loss of remaining 2 H₂O (structural) |

| Disodium Tetraborate Pentahydrate | 120 - 160 | Loss of 3 H₂O |

| Disodium Tetraborate Pentahydrate | 160 - 220 | Loss of remaining 2 H₂O (structural) |

| This compound (Inferred) | 80 - 120 | Loss of 6 H₂O |

| This compound (Inferred) | 120 - 180 | Loss of remaining 2 H₂O (structural) |

Note: The data for the octahydrate is inferred from the behavior of the decahydrate and pentahydrate forms.

Modeling of Glass Transition Temperatures and Viscosity of Borate Systems

Upon melting and subsequent cooling, many borate compositions form glasses. The glass transition temperature (Tg) and the viscosity of the melt are critical parameters for the application of these materials. Computational models have been developed to predict these properties based on the chemical composition.

Topological Constraint Theory: One successful approach for modeling the Tg of borate glasses is topological constraint theory. This theory relates the glass transition to the balance between the number of atomic degrees of freedom and the number of constraints imposed by the chemical bonds. For alkali borate glasses, this model can accurately predict the variation of Tg with the concentration of the alkali oxide. The model accounts for the change in boron coordination from trigonal (BO₃) to tetrahedral (BO₄) as the alkali oxide is added, which significantly affects the connectivity and rigidity of the glass network.

Viscosity Modeling: The viscosity of borate melts is highly dependent on both temperature and composition. Various empirical and semi-empirical models have been developed to predict viscosity. These models often take the form of an Arrhenius-type equation, where the activation energy for viscous flow is a function of the composition.

Computational approaches, such as molecular dynamics, can also be used to simulate the viscous flow of borate melts. By applying a shear stress to the simulated liquid and measuring the resulting strain rate, the viscosity can be calculated. These simulations provide a link between the atomic-level structure of the melt and its macroscopic rheological properties.

Table 8.4.2-1: Predicted Glass Transition Temperatures and Viscosity Parameters for Sodium Borate Glasses

| Na₂O (mol%) | Predicted Tg (°C) | Fragility Parameter (D) |

| 10 | 480 | 25 |

| 20 | 550 | 35 |

| 30 | 520 | 45 |

Note: This table shows general trends for sodium borate glasses and is not specific to glasses derived solely from this compound.

Interdisciplinary Research Frontiers and Future Perspectives in Disodium Tetraborate Octahydrate Chemistry

Integration with Sustainable Chemistry and Circular Economy Principles for Boron Resources

The integration of disodium (B8443419) tetraborate (B1243019) octahydrate, a hydrated sodium borate (B1201080) salt, into sustainable chemistry and circular economy frameworks for boron resources is a burgeoning area of research. ebi.ac.uk A novel approach proposes a symbiotic system for carbon capture, utilization, and sequestration (CCUS) that uses borax (B76245) (often found as disodium tetraborate decahydrate) to produce disodium octaborate tetrahydrate and sodium bicarbonate. acs.orgresearchgate.net This process not only captures CO2 but also yields commercially valuable products, highlighting a circular economic model. acs.org

This innovative method utilizes aqueous ammonium (B1175870) solutions in a pressurized reactor continuously purged with CO2. acs.org Under optimized conditions (20 bar pressure, 60°C, 0.77 g/ml solid-to-liquid ratio, 50 minutes reaction time, and 4.76 M ammonia (B1221849) concentration), this process can produce significant quantities of disodium octaborate tetrahydrate and sodium bicarbonate from one ton of tincal (a raw form of borax). acs.org The process is notable for its potential to permanently lock away CO2 while also avoiding the production of less valuable byproducts like calcium chloride, which has limited applications. acs.org

The resulting disodium octaborate tetrahydrate is a boron-rich compound with various industrial uses, including in the manufacturing of fire retardants, wood preservatives, and fertilizers. researchgate.netwikipedia.orgmade-in-china.com This method presents a significant advantage over traditional borax processing by creating a higher value product with a greater boron oxide (B2O3) ratio. acs.org

Emerging Roles in Energy Storage and Conversion Technologies

While direct research on disodium tetraborate octahydrate in energy storage is limited, the broader field of boron chemistry, particularly involving boric acid and other borates, shows significant promise. Boric acid, which can be derived from disodium tetraborate, is being explored as a thermochemical energy storage material. borates.today Scientists have developed a system where heat energy drives the conversion of boric acid into boric oxide and water, a reaction that can be reversed to release the stored energy. borates.today This cyclical process offers a method for long-term, loss-free energy storage. borates.today

In the realm of batteries, other boron compounds are also demonstrating potential. Sodium difluoro(oxalate)borate (NaDFOB) is being investigated as a safer and more efficient electrolyte salt for sodium-ion batteries (NIBs). boronmolecular.com These batteries are considered for large-scale energy storage due to the abundance and low cost of sodium. boronmolecular.com Furthermore, sodium octahydrotriborate (NaB3H8) is recognized for its high hydrogen content and potential for hydrogen storage, a key area in clean energy. boronmolecular.com

Advanced Sensing and Smart Materials Applications for Boron Compounds

The application of boron compounds in advanced sensing and smart materials is a rapidly developing field. Boron's unique electronic properties make it a valuable component in the fabrication of sensors for various applications. For instance, heterostructures of reduced graphene oxide (rGO) and bismuth oxychloride (BiOCl) are used to create high-performance nitrogen dioxide (NO2) gas sensors that can operate at room temperature. rsc.org

Furthermore, bio-functionalized nanocomposites of carbon nitride (C3N4) and rGO have been developed into ultrasensitive electrochemical immunosensors. rsc.org These sensors are capable of detecting specific antibodies, such as those against the SARS-CoV-2 spike protein, in real patient samples. rsc.org The versatility of boron-containing materials extends to environmental applications, with tin oxide (SnO2) nano-adsorbents encapsulated in alginate beads being used for the removal of anionic dye pollutants from aqueous solutions. rsc.org

Unexplored Chemical Transformations and Synthetic Opportunities

Recent research has unveiled new synthetic pathways involving borates, including methods to produce disodium octaborate tetrahydrate. A one-step method using boric acid and sodium-containing chemicals in the presence of an impurity remover has been developed. google.compatsnap.com This process, conducted at temperatures between 60-120°C, yields a high-purity product suitable for various industrial applications. google.compatsnap.com

The reaction can be carried out with different sodium sources, such as borax decahydrate (B1171855), sodium bicarbonate, or anhydrous sodium carbonate, demonstrating the flexibility of the synthesis. patsnap.com For example, reacting one-step boric acid with borax decahydrate at 70°C for 2 hours produces disodium octaborate tetrahydrate with very low levels of metal ion impurities. google.compatsnap.com This highlights the potential for developing more efficient and controlled syntheses of specific borate hydrates.

Future Directions in Computational and Theoretical Approaches to Borate Chemistry

Computational and theoretical methods are becoming increasingly crucial for understanding the complex structures and reactions of borate ions in solution. Density Functional Theory (DFT) has been effectively used to study the hydration structures of borate species. rsc.org For instance, DFT calculations have shown that the tetraborate anion hydrolyzes in solution to form boric acid and metaborate (B1245444) ions. rsc.org

These computational studies provide insights into the interactions between borate ions, water molecules, and cations. rsc.org For example, research has detailed the formation of contact ion pairs between potassium ions and boric acid molecules, with the geometry of these pairs changing with solution concentration. rsc.org Furthermore, theoretical calculations have been employed to investigate the conformations of boric acid and borate anions, determining their relative energies and structures. researchgate.net These computational approaches are essential for predicting the behavior of borates in various chemical environments and for designing new materials with specific properties. rsc.orgnih.gov

Q & A